![molecular formula C9H9ClFN3 B3089447 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1193389-77-3](/img/structure/B3089447.png)
3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride
Overview
Description
“3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C9H8FN3•HCl and a molecular weight of 213.64 .
Molecular Structure Analysis
The InChI code for “3-fluoro-4-(1H-pyrazol-1-yl)aniline” is 1S/C9H8FN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Synthesis and Biological Activity
Pyrazole derivatives, including structures similar to 3-fluoro-4-(1H-pyrazol-1-yl)aniline hydrochloride, are utilized extensively in synthetic organic chemistry and medicinal chemistry due to their significant biological activities. These compounds are often synthesized through methods involving condensation followed by cyclization or multicomponent reactions (MCRs), offering pathways to a diverse array of bioactive molecules. Pyrazole derivatives are recognized for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The successful synthesis of these derivatives under various conditions highlights their potential as scaffolds for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Chemical Inhibition and Drug Design
Pyrazole derivatives are critical in designing chemical inhibitors targeting specific enzymes or receptors within biological systems. For instance, they have been employed in the development of selective inhibitors for cytochrome P450 isoforms, a crucial enzyme family involved in drug metabolism. This application underscores the role of pyrazole derivatives in mitigating drug-drug interactions, a significant consideration in pharmaceutical development. The structural flexibility of pyrazole allows for the creation of compounds with high specificity and potency, making them invaluable tools in drug discovery and development processes (Khojasteh et al., 2011).
Multicomponent Synthesis for Bioactive Molecules
The multicomponent synthesis of pyrazole derivatives, including those structurally related to this compound, has been highlighted for its efficiency in generating bioactive molecules. This approach, adhering to the principles of pot, atom, and step economy (PASE), has been widely adopted for crafting molecules with promising antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. The versatility and efficiency of these synthetic methodologies underscore the significant potential of pyrazole derivatives in therapeutic applications and drug discovery (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-pyrazol-1-ylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;/h1-6H,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVXPUHDHNWJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193389-77-3 | |
Record name | Benzenamine, 3-fluoro-4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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